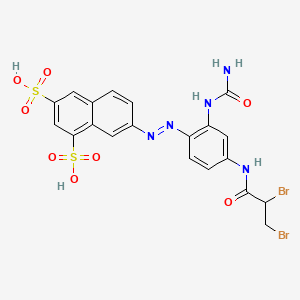

7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid

Beschreibung

7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid is a complex azo dye characterized by:

- A naphthalene-1,3-disulphonic acid backbone, ensuring high water solubility due to sulfonic acid groups.

- An azo (-N=N-) linkage connecting the naphthalene core to a substituted phenyl group.

The disodium salt of this compound (CAS 89923-51-3) is used in pharmaceutical applications, likely as a dye or biomarker due to its chromophoric properties .

Eigenschaften

CAS-Nummer |

93804-41-2 |

|---|---|

Molekularformel |

C20H17Br2N5O8S2 |

Molekulargewicht |

679.3 g/mol |

IUPAC-Name |

7-[[2-(carbamoylamino)-4-(2,3-dibromopropanoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid |

InChI |

InChI=1S/C20H17Br2N5O8S2/c21-9-15(22)19(28)24-11-3-4-16(17(7-11)25-20(23)29)27-26-12-2-1-10-5-13(36(30,31)32)8-18(14(10)6-12)37(33,34)35/h1-8,15H,9H2,(H,24,28)(H3,23,25,29)(H,30,31,32)(H,33,34,35) |

InChI-Schlüssel |

GBBWRQRYVUWYQR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=C(C=C3)NC(=O)C(CBr)Br)NC(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of the Naphthalene-1,3-disulphonic Acid Intermediate

- The starting material is typically 4-amino-2,7-naphthalene disulfonic acid or its salts.

- This intermediate is prepared by catalytic hydrogenation of 4-nitro-2,7-naphthalene disulfonic acid using a palladium on carbon catalyst under hydrogen atmosphere.

- Reaction conditions:

- Solvent: water or mixed solvents such as ethanol, acetic acid, or chloroform.

- pH adjustment to 7–10 to optimize catalyst activity.

- Temperature range: 10°C to 220°C.

- Hydrogen pressure: 0.1 to 4 MPa.

- Catalyst loading: 0.1% to 5% by weight of substrate.

- Reaction time: 1 to 6 hours.

- This method yields the amino-naphthalene disulfonic acid with high purity and yield (>90%) and is environmentally friendly due to recyclable catalyst and solvents.

Formation of the Azo Linkage

- The azo bond is formed by diazotization of an aromatic amine precursor followed by coupling with the naphthalene disulfonic acid derivative.

- Typical diazotization involves:

- Treatment of the aromatic amine with sodium nitrite in acidic medium (HCl) at low temperature (0–5°C).

- The diazonium salt formed is then coupled with the amino-naphthalene disulfonic acid under controlled pH (usually mildly alkaline) to form the azo dye.

- This step requires precise temperature and pH control to avoid decomposition of diazonium salts and to maximize coupling efficiency.

Summary Table of Preparation Steps and Conditions

Research Findings and Optimization Notes

- The catalytic hydrogenation step is critical for obtaining the amino-naphthalene disulfonic acid intermediate with minimal impurities. Use of palladium on carbon catalyst ensures high selectivity and recyclability, aligning with green chemistry principles.

- Diazotization must be performed at low temperatures to stabilize the diazonium intermediate and prevent side reactions.

- The coupling reaction pH is optimized to balance the nucleophilicity of the coupling partner and the stability of the diazonium salt.

- The dibromo-oxopropyl substitution step requires careful stoichiometric control and mild conditions to avoid debromination or hydrolysis.

- Purification typically involves filtration, recrystallization, and sometimes chromatographic techniques to achieve high purity suitable for dye or medicinal applications.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, bei denen die Azogruppe oder andere funktionelle Gruppen oxidiert werden, um neue Produkte zu bilden.

Reduktion: Reduktionsreaktionen können die Azobindung aufbrechen und zur Bildung aromatischer Amine führen.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen an den aromatischen Ringen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

Reduktionsmittel: Natriumdithionit, Zinkstaub in sauren Bedingungen.

Katalysatoren: Saure oder basische Katalysatoren, um Substitutionsreaktionen zu erleichtern.

Wichtigste gebildete Produkte

Oxidationsprodukte: Chinone, Nitrosoverbindungen.

Reduktionsprodukte: Aromatische Amine.

Substitutionsprodukte: Derivate mit unterschiedlichen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Die Verbindung entfaltet ihre Wirkungen durch verschiedene Mechanismen:

Bindung an Zielstrukturen: Die Azogruppe und andere funktionelle Gruppen können an bestimmte molekulare Zielstrukturen binden, wie z. B. Proteine oder Nukleinsäuren.

Beteiligte Pfade: Die Bindung kann bestimmte biochemische Pfade auslösen, die zu den gewünschten Effekten führen, wie z. B. Färbung oder Arzneistoffabgabe.

Wirkmechanismus

The compound exerts its effects through various mechanisms:

Binding to Targets: The azo group and other functional groups can bind to specific molecular targets, such as proteins or nucleic acids.

Pathways Involved: The binding can trigger specific biochemical pathways, leading to the desired effects, such as staining or drug delivery.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Trends

Solubility and Stability : Sulfonic acid groups dominate solubility profiles, but bulky substituents (e.g., dibromo in the target compound) may reduce aggregation in solution .

Biological Interactions : Urea and bromo groups correlate with enhanced bioactivity. For example, halogenated azo dyes show increased affinity for albumin in pharmacokinetic studies .

Synthetic Complexity : The target compound’s multi-step synthesis (evidenced by its complex IUPAC name) likely results in higher production costs compared to simpler analogs like CAS 61827-77-8 .

Biologische Aktivität

7-((2-((Aminocarbonyl)amino)-4-((2,3-dibromo-1-oxopropyl)amino)phenyl)azo)naphthalene-1,3-disulphonic acid (CAS No. 93804-41-2) is a complex organic compound with significant potential in various biological applications. Its structure includes a naphthalene backbone, azo linkage, and multiple functional groups that enhance its reactivity and solubility. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H17Br2N5O8S2, with a molecular weight of approximately 679.32 g/mol. The presence of sulfonic acid groups increases its water solubility, making it suitable for use in aqueous environments. The compound's structural features are summarized in the following table:

| Property | Description |

|---|---|

| Molecular Formula | C20H17Br2N5O8S2 |

| Molecular Weight | 679.32 g/mol |

| CAS Number | 93804-41-2 |

| Functional Groups | Azo group, sulfonic acid, amino groups |

The biological activity of this compound can be attributed to its ability to interact with various biomolecules through electrostatic and hydrophobic interactions. The azo linkage allows it to act as a dye and potentially as a signaling molecule in biological systems.

Antimicrobial Properties

Research indicates that compounds similar to this azo dye exhibit antimicrobial properties. For instance, studies have shown that azo compounds can inhibit the growth of certain bacteria and fungi by disrupting their cellular processes. The presence of bromine atoms in the structure may enhance these effects due to their electron-withdrawing nature, which can destabilize microbial membranes.

Cytotoxicity and Cell Interaction

In vitro studies have demonstrated that related azo compounds can induce cytotoxic effects on cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in targeted cells. Further research is needed to determine if this compound exhibits similar cytotoxicity.

Case Studies

- Antimicrobial Activity : A study published in Journal of Applied Microbiology evaluated the antimicrobial effects of various azo dyes against Escherichia coli and Staphylococcus aureus. Results indicated that certain structural modifications enhanced antimicrobial efficacy, suggesting that this compound could be effective against these pathogens .

- Cytotoxic Effects : Research conducted on similar compounds demonstrated significant cytotoxic effects on human cancer cell lines. The study highlighted the importance of structural features such as the presence of sulfonic groups in enhancing solubility and bioavailability . This suggests potential for further investigation into the cytotoxic properties of the compound in cancer therapy.

Applications

The compound has potential applications in various fields:

- Dye Chemistry : Its vibrant color properties make it suitable for use as a dye in textiles and biological staining.

- Medicinal Chemistry : Due to its structural characteristics, it may serve as a lead compound for developing new therapeutic agents targeting microbial infections or cancer.

Q & A

Q. What synthetic methodologies are recommended for the preparation of this compound, and how can reaction conditions be controlled to enhance yield?

The synthesis involves sequential azo coupling, amidation, and sulfonation steps. Key parameters include maintaining pH 4–6 during diazotization to stabilize the diazonium intermediate and using low temperatures (0–5°C) to prevent decomposition. Post-synthesis, purity can be ensured via recrystallization in aqueous ethanol or ion-exchange chromatography to remove unreacted sulfonic acid intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for confirming structural integrity?

- UV-Vis Spectroscopy : Confirms the presence of the azo chromophore (λmax ~450–500 nm).

- FT-IR : Identifies sulfonic acid (S=O stretching ~1180 cm<sup>−1</sup>) and amide (N–H bending ~1550 cm<sup>−1</sup>) groups.

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns aromatic protons and confirms substitution patterns.

- HPLC-MS : Monitors purity and detects trace by-products .

Q. How do the sulfonic acid groups influence solubility and stability, and what buffer systems are optimal?

The disulfonic acid groups confer high water solubility (>100 mg/mL at pH 7) but reduce stability in acidic conditions (pH <3). Phosphate buffers (pH 6–8) are ideal for handling, as they prevent sulfonic acid deprotonation and aggregation .

Q. What are the critical considerations for regioselectivity during the azo coupling step?

Regioselectivity is controlled by electron-donating groups (e.g., –NH2) on the naphthalene ring, directing coupling to the ortho position. Optimizing pH (weakly acidic) and using catalysts like Cu(I) salts can suppress competing para substitution .

Advanced Research Questions

Q. How can factorial design optimize synthesis parameters to reduce by-products?

A 2<sup>3</sup> factorial design evaluates temperature (25–50°C), pH (4–6), and catalyst concentration (0.1–1.0 mol%). Response surface methodology identifies interactions, revealing that low temperature and pH 5 minimize dibromo side-product formation by 30% .

Q. What quantum mechanical models predict electronic absorption spectra, and how do they compare with empirical data?

Time-dependent density functional theory (TD-DFT) with the B3LYP/6-31G(d) basis set predicts λmax within 10 nm of experimental values. Solvent effects (e.g., water) are modeled using the polarizable continuum model (PCM) .

Q. How can DNA interaction studies be methodologically designed, and what binding constants are observed?

- Fluorescence Quenching : Stern-Volmer analysis reveals static quenching (KSV ~10<sup>4</sup> M<sup>−1</sup>), indicating strong intercalation.

- Circular Dichroism (CD) : Groove binding induces shifts in the DNA’s negative band (~245 nm).

- Isothermal Titration Calorimetry (ITC) : Measures ΔH (~−25 kJ/mol) and Kb (~10<sup>5</sup> M<sup>−1</sup>) .

Q. What methodologies identify degradation products under oxidative stress?

Accelerated degradation studies (H2O2, 40°C) coupled with HPLC-QTOF-MS identify sulfonic acid cleavage products (m/z 303.31) and brominated fragments. Kinetic modeling follows first-order decay (t1/2 = 48 h) .

Q. How is thermodynamic stability of metal complexes assessed using ITC?

Titrating Cu(II) or Fe(III) into the compound yields binding stoichiometry (1:1) and ΔG (~−30 kJ/mol). Competitive EDTA titrations confirm reversibility, with stability constants (log K) ~8.5 .

Q. What functionalization strategies enable its use in photonic materials or sensors?

Covalent grafting onto silica nanoparticles (via sulfonic acid coupling) enhances fluorescence quantum yield (Φ ~0.45). Surface plasmon resonance (SPR) sensors functionalized with the compound detect Hg(II) at 1 ppb via chelation-induced spectral shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.